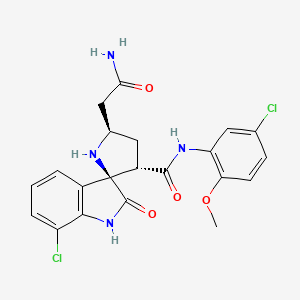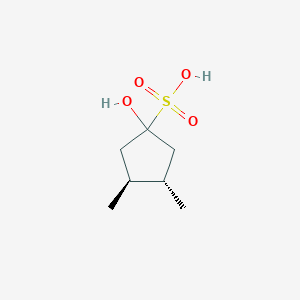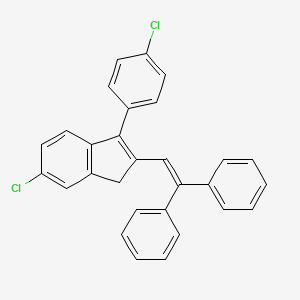
C21H20Cl2N4O4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a complex organic molecule that contains multiple functional groups, including nitro, amide, and dichlorophenyl groups. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2-(2,4-dichlorophenyl)pentyl]-2-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide involves several steps. One common method includes the following steps:
Formation of the Quinazolinone Core: The initial step involves the synthesis of the quinazolinone core. This can be achieved by reacting anthranilic acid with formamide under high temperature to form the quinazolinone ring.
Introduction of the Nitro Group: The nitro group is introduced through nitration of the quinazolinone ring using a mixture of concentrated sulfuric acid and nitric acid.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached via a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and aluminum chloride as a catalyst.
Formation of the Final Product: The final step involves the reaction of the intermediate with 2-(2,4-dichlorophenyl)pentylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[(2S)-2-(2,4-dichlorophenyl)pentyl]-2-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide: undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the amide group, using oxidizing agents like potassium permanganate.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N-[(2S)-2-(2,4-dichlorophenyl)pentyl]-2-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(2S)-2-(2,4-dichlorophenyl)pentyl]-2-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group and the quinazolinone core play crucial roles in its binding affinity and specificity.
類似化合物との比較
N-[(2S)-2-(2,4-dichlorophenyl)pentyl]-2-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide: can be compared with similar compounds such as:
- N-(2,6-dichlorophenyl)-2-[N-ethyl-1-(3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-7-yl)formamido]acetamide .
- N-{5-amino-2’,2’-dimethyl-2H,2’H-dispiro[1,4-oxazole-3,4’- 1benzopyran-3’,3’‘-oxetane]-6’-yl}-3,5-dichloropyridine-2-carboxamide .
These compounds share similar structural features but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities.
特性
分子式 |
C21H20Cl2N4O4 |
|---|---|
分子量 |
463.3 g/mol |
IUPAC名 |
(3R,3'S,5'R)-5'-(2-amino-2-oxoethyl)-7-chloro-N-(5-chloro-2-methoxyphenyl)-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide |
InChI |
InChI=1S/C21H20Cl2N4O4/c1-31-16-6-5-10(22)7-15(16)25-19(29)13-8-11(9-17(24)28)27-21(13)12-3-2-4-14(23)18(12)26-20(21)30/h2-7,11,13,27H,8-9H2,1H3,(H2,24,28)(H,25,29)(H,26,30)/t11-,13-,21+/m1/s1 |
InChIキー |
JPCVPUJNDFUPRY-FTFVXWMISA-N |
異性体SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)[C@H]2C[C@@H](N[C@@]23C4=C(C(=CC=C4)Cl)NC3=O)CC(=O)N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CC(NC23C4=C(C(=CC=C4)Cl)NC3=O)CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione](/img/structure/B12627214.png)

![1H-Pyrrolo[2,3-f]quinoline-2,3-dione](/img/structure/B12627220.png)
![5-Fluoro-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12627231.png)
![3,6-Dihexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12627238.png)
![N-([1,1'-Biphenyl]-3-yl)-2,6-dibromopyridin-4-amine](/img/structure/B12627244.png)

![9-Chloro-1-methyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12627259.png)
![Tert-butyl 2-(aminomethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate hydrochloride](/img/structure/B12627267.png)
![4-[3-(6-Methoxypyridin-2-yl)thiophen-2-yl]but-3-en-2-one](/img/structure/B12627271.png)
![(1S,11S,12R,16S)-11-benzoyl-14-[4-chloro-3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12627277.png)


![1-[[(2S,4S)-4-azidopyrrolidin-2-yl]methyl]-4-phenyltriazole](/img/structure/B12627295.png)
